molecular formula C25H21N3O3 B4962790 N-BENZYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

N-BENZYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

Cat. No.: B4962790
M. Wt: 411.5 g/mol
InChI Key: RCNBNDFBTBRBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a benzyl group, and a phenylcarbamoyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c29-23(27-19-11-5-2-6-12-19)17-28-22-14-8-7-13-20(22)21(15-24(28)30)25(31)26-16-18-9-3-1-4-10-18/h1-15H,16-17H2,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNBNDFBTBRBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Phenylcarbamoyl Moiety: The phenylcarbamoyl group can be added through a carbamoylation reaction using phenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and carbamoyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-BENZYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-BENZYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE: Lacks the phenylcarbamoyl moiety.

    2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE: Lacks the benzyl group.

Uniqueness

N-BENZYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to the presence of both the benzyl and phenylcarbamoyl groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups enhances its ability to interact with various biological targets, making it a valuable compound for research and development in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.